molecular formula C18H13NO2S B290164 Methyl 4-phenylthieno[2,3-b]indole-2-carboxylate

Methyl 4-phenylthieno[2,3-b]indole-2-carboxylate

Cat. No. B290164
M. Wt: 307.4 g/mol
InChI Key: VPJUTTWTEUDKRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05783575

Procedure details

Prepared from 1-Phenyl-2-chloroindole-3-carbaldehyde (0.90 g), K2 CO3 (1.38 g) and methyl 2-mercaptoacetate (0.55 ml) yielding (51) 0.86 g (79.6%). M.p. 147°-149° C.
Quantity
0.9 g
Type
reactant
Reaction Step One
[Compound]
Name
CO3
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step One
Yield
79.6%

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9]([CH:16]=O)=[C:8]2Cl)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[SH:19][CH2:20][C:21]([O:23][CH3:24])=[O:22]>>[C:1]1([N:7]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9]3[CH:16]=[C:20]([C:21]([O:23][CH3:24])=[O:22])[S:19][C:8]2=3)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1C(=C(C2=CC=CC=C12)C=O)Cl
Name
CO3
Quantity
1.38 g
Type
reactant
Smiles
Name
Quantity
0.55 mL
Type
reactant
Smiles
SCC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C2=C(C3=CC=CC=C13)C=C(S2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.86 g
YIELD: PERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.